Cas no 1190129-83-9 (2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure enhances shelf life and handling convenience, while the electron-donating methoxy group and fluorine substituent influence reactivity and selectivity in aryl-aryl bond formations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its crystalline solid form ensures consistent purity, and its compatibility with various reaction conditions makes it a versatile reagent. Proper storage under inert conditions is recommended to maintain stability.
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
1190129-83-9 structure
Product Name:2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:1190129-83-9
MF:C13H18BFO3
MW:252.089627742767
MDL:MFCD18384134
CID:1208830
PubChem ID:70699498
Update Time:2025-10-29

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Fluoro-5-methoxyphenylboronic acid pinacol ester
    • AT16602
    • CS-0173891
    • BS-19980
    • 2-(2-Fluoro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DB-084601
    • EN300-3256170
    • MHZNHBAXBGMBIH-UHFFFAOYSA-N
    • DTXSID00742675
    • MFCD18384134
    • Z1392280158
    • 1,3,2-Dioxaborolane, 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 8-(Acetyloxy)-3-[(acetyloxy)methyl]-1-hydroxy-9,10-anthracenedione
    • SCHEMBL14689746
    • 1190129-83-9
    • 3,8-Diacetyl Aloe-emodin
    • AKOS017552833
    • MDL: MFCD18384134
    • Inchi: 1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3
    • InChI Key: MHZNHBAXBGMBIH-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1B1OC(C)(C)C(C)(C)O1)OC

Computed Properties

  • Exact Mass: 252.13300
  • Monoisotopic Mass: 252.1333028g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.13350

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F595748-100mg
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9
100mg
$64.00 2023-05-18
TRC
F595748-250mg
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9
250mg
$75.00 2023-05-18
TRC
F595748-500mg
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9
500mg
$87.00 2023-05-18
TRC
F595748-1g
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9
1g
$ 80.00 2022-06-04
Chemenu
CM205634-5g
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9 95%
5g
$192 2023-02-03
TRC
F595748-1000mg
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9
1g
$98.00 2023-05-18
Enamine
EN300-3256170-1g
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9 95%
1g
$40.0 2023-09-04
Enamine
EN300-3256170-5g
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9 95%
5g
$115.0 2023-09-04
Enamine
EN300-3256170-10g
2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
1190129-83-9 95%
10g
$196.0 2023-09-04
abcr
AB311657-1 g
2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; 98%
1190129-83-9
1g
€110.00 2023-04-26

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1190129-83-9)2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A1165728
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:25
Price ($):328.0
Email:sales@amadischem.com

Additional information on 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1190129-83-9)

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 1190129-83-9, is a derivative of dioxaborolane, a class of boron-containing heterocycles that are widely utilized as key intermediates in cross-coupling reactions. The presence of both fluoro and methoxy substituents on the aromatic ring introduces unique electronic and steric properties, making this compound particularly valuable in the development of novel therapeutic agents.

The dioxaborolane core of this molecule is known for its stability and reactivity in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The fluoro group at the 2-position and the methoxy group at the 5-position further enhance the utility of this compound by influencing its electronic distribution and interactions with biological targets. Such modifications are strategically employed to optimize pharmacokinetic properties, including solubility, metabolic stability, and binding affinity.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their pronounced biological activity. The fluoro substituent is particularly interesting because it can modulate the lipophilicity and metabolic degradation of drug candidates. For instance, fluorine atoms can prevent unwanted dealkylation or oxidation, thereby extending the half-life of a drug in vivo. Similarly, the methoxy group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, which is crucial for achieving high binding affinity. These features make 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane an attractive building block for medicinal chemists.

One of the most compelling applications of this compound is in the synthesis of small-molecule inhibitors for protein kinases. Protein kinases are pivotal enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammatory disorders. The ability to selectively inhibit these kinases is key to developing effective therapeutics. The Suzuki-Miyaura coupling facilitated by this boron reagent allows for the efficient construction of complex aryl-aryl linkages that mimic natural substrates or allosteric sites on protein kinases. Recent studies have demonstrated that fluorinated methoxy-substituted biphenyl derivatives exhibit potent inhibitory activity against various kinases due to their optimized steric and electronic properties.

Moreover, the tetramethyl-substituted dioxaborolane core imparts rigidity to the molecular structure, which can be advantageous in drug design. Rigidity often enhances binding affinity by reducing conformational entropy loss upon binding to a target protein. This structural feature has been leveraged in the development of kinase inhibitors where precise spatial orientation of substituents is critical for efficacy. The stability of the dioxaborolane moiety under various reaction conditions also makes it a reliable reagent for multi-step syntheses without concerns about decomposition or side reactions.

Recent advances in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have shown that arylboron reagents with fluoro and methoxy substituents can efficiently interact with hydrophobic pockets and hydrogen bond networks within protein targets. These insights have guided the design of next-generation inhibitors with improved pharmacological profiles. For example, virtual screening campaigns have identified novel scaffolds derived from 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane that exhibit enhanced selectivity over off-target kinases.

The role of this compound extends beyond kinase inhibition; it has also been explored in other therapeutic areas such as antiviral and anti-inflammatory drug discovery. The unique combination of electronic and steric effects provided by its substituents allows for fine-tuning of biological activity across different targets. For instance, fluoro-substituted aromatic compounds have shown promise as protease inhibitors due to their ability to mimic natural transition states effectively. Similarly, methoxy groups can enhance solubility while maintaining potency against biological receptors.

In conclusion,2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1190129-83-9) represents a versatile and powerful tool for synthetic chemists and pharmaceutical researchers。 Its unique structural features,including both fluoro and methoxy substituents,make it an invaluable intermediate for constructing biologically active molecules。 As research continues to uncover new applications for organoboron compounds,this reagent is poised to play an increasingly important role in drug discovery and development。 The growing body of evidence supporting its utility underscores its significance as a building block for innovative therapeutic agents。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1190129-83-9)2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1165728
Purity:99%
Quantity:25g
Price ($):328.0
Email